molecular formula C14H18 B14353684 1-Butyl-1,2-dihydronaphthalene CAS No. 90621-75-3

1-Butyl-1,2-dihydronaphthalene

Cat. No.: B14353684
CAS No.: 90621-75-3
M. Wt: 186.29 g/mol
InChI Key: ZIDCYKOQDVAKMQ-UHFFFAOYSA-N
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Description

1-Butyl-1,2-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes It is characterized by a naphthalene ring system that is partially hydrogenated, with a butyl group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1,2-dihydronaphthalene can be synthesized through several methods. One common approach involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of organometallic reagents . This method is advantageous due to its convenience and applicability to a wide range of substrates.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts such as rhodium and palladium in asymmetric ring-opening reactions has been reported to yield high purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: t-Butyl hydroperoxide in the presence of chloroperoxidase.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: N-Bromosuccinimide (NBS) for bromination reactions.

Major Products:

    Oxidation: Dihydroxytetrahydronaphthalene.

    Reduction: Fully hydrogenated naphthalene derivatives.

    Substitution: Brominated dihydronaphthalene derivatives.

Mechanism of Action

The mechanism of action of 1-butyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, its role as an inhibitor of aldosterone synthase involves binding to the enzyme’s active site, thereby preventing the synthesis of aldosterone . This inhibition can lead to reduced blood pressure and improved heart function.

Comparison with Similar Compounds

Uniqueness: 1-Butyl-1,2-dihydronaphthalene is unique due to the presence of the butyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural difference can influence its solubility, stability, and interaction with biological targets.

Properties

CAS No.

90621-75-3

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

1-butyl-1,2-dihydronaphthalene

InChI

InChI=1S/C14H18/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h4-6,8,10-12H,2-3,7,9H2,1H3

InChI Key

ZIDCYKOQDVAKMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC=CC2=CC=CC=C12

Origin of Product

United States

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